molecular formula C10H14BrNO B1282035 3-(Pyrrolidin-3-yl)phenol hydrobromide CAS No. 38175-32-5

3-(Pyrrolidin-3-yl)phenol hydrobromide

Cat. No.: B1282035
CAS No.: 38175-32-5
M. Wt: 244.13 g/mol
InChI Key: LGOSCNKHZYYPAS-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)phenol hydrobromide is a chemical compound that features a pyrrolidine ring attached to a phenol group, with a hydrobromide saltThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)phenol hydrobromide typically involves the construction of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final hydrobromide salt .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)phenol hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

3-(Pyrrolidin-3-yl)phenol hydrobromide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Phenol: A hydroxyl group attached to a benzene ring.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

3-(Pyrrolidin-3-yl)phenol hydrobromide is unique due to the combination of the pyrrolidine ring and the phenol group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, setting it apart from simpler compounds like pyrrolidine or phenol .

Properties

IUPAC Name

3-pyrrolidin-3-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-10-3-1-2-8(6-10)9-4-5-11-7-9;/h1-3,6,9,11-12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOSCNKHZYYPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38175-32-5
Record name Phenol, 3-(3-pyrrolidinyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38175-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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